3-Cyclopropyl-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine
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Overview
Description
2-[3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 2-[3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER, typically involves cyclization reactions. One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another approach involves the one-pot gold-catalyzed tandem cyclization−fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods include the use of eco-friendly synthetic strategies that yield high purity products .
Chemical Reactions Analysis
Types of Reactions
2-[3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-[3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
2-[3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER is unique due to its specific substitution pattern and the presence of both cyclopropyl and trifluoromethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H15F3N2O3 |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
3-cyclopropyl-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C18H15F3N2O3/c1-24-10-5-6-14(25-2)11(7-10)13-8-12(18(19,20)21)15-16(9-3-4-9)23-26-17(15)22-13/h5-9H,3-4H2,1-2H3 |
InChI Key |
AFENGQAYONJYFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(F)(F)F)C(=NO3)C4CC4 |
Origin of Product |
United States |
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